molecular formula C14H19N3O B13429374 2-(5-ethylpyridin-3-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one

2-(5-ethylpyridin-3-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one

Cat. No.: B13429374
M. Wt: 245.32 g/mol
InChI Key: QNQGXMMSKHUSAN-UHFFFAOYSA-N
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Description

2-(5-ethylpyridin-3-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one is a complex organic compound that features a pyridine ring fused with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethylpyridin-3-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the imidazole moiety. The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-ethylpyridin-3-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

2-(5-ethylpyridin-3-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-ethylpyridin-3-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-5-ethylpyridine: Shares the pyridine ring but lacks the imidazole moiety.

    4-methylimidazole: Contains the imidazole ring but lacks the pyridine ring.

Uniqueness

The uniqueness of 2-(5-ethylpyridin-3-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one lies in its combined pyridine and imidazole rings, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and diverse applications in research and industry.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

2-(5-ethylpyridin-3-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one

InChI

InChI=1S/C14H19N3O/c1-5-10-6-11(8-15-7-10)12-16-13(18)14(4,17-12)9(2)3/h6-9H,5H2,1-4H3,(H,16,17,18)

InChI Key

QNQGXMMSKHUSAN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CN=C1)C2=NC(C(=O)N2)(C)C(C)C

Origin of Product

United States

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